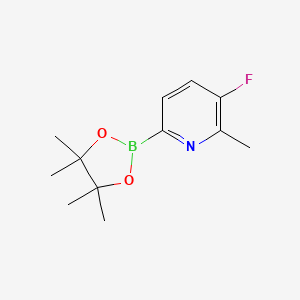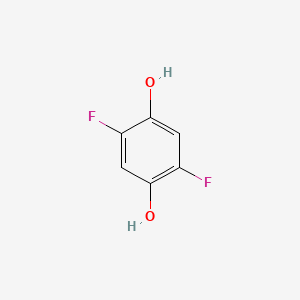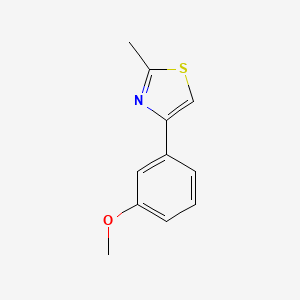
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
描述
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the type of reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.科学研究应用
Central Nervous System Penetrability and Serotonin-3 Receptor Antagonism : A derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, is a potent selective serotonin-3 receptor antagonist. It has been found to effectively penetrate the blood-brain barrier, making it useful for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Potential in Antithrombotic Activity : A thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, demonstrated potent inhibition of collagen-induced platelet aggregation, suggesting potential as an antithrombotic agent. It showed greater antiplatelet activity than flurbiprofen and had less anti-inflammatory activity in comparison (Nishizawa et al., 1982).
Antibacterial and Anti-Tubercular Properties : Novel thiazole derivatives containing a methoxy-naphthyl moiety have shown promising antibacterial and anti-tubercular activities. Some of these compounds exhibited moderate activity against M.tuberculosis (H37 RV Strain) and excellent antibacterial activity (Prasad & Nayak, 2016).
Anti-Corrosion Properties : Thiazole hydrazones, such as 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid benzylidene-hydrazide, have been studied for their potential in protecting mild steel against corrosion in acid media. These compounds acted as mixed-type inhibitors, reducing corrosion in acidic environments (Chaitra et al., 2016).
Antimicrobial Activity : Imino-4-methoxyphenol thiazole derived Schiff base ligands have been synthesized and tested for their antibacterial and antifungal activities. They showed moderate activity against bacteria and fungi, indicating their potential as antimicrobial agents (Vinusha et al., 2015).
Anticancer Potential : Some thiazole derivatives, like those synthesized by combining 4-thiazolidinones with other moieties, have been evaluated for their anticancer activity. These compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting their potential in cancer therapy (Yakantham et al., 2019).
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
未来方向
This could involve potential applications of the compound, areas where further research is needed, and its implications for science and industry.
For a specific compound like “4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole”, you would need to refer to scientific literature or databases for detailed information. If you have access to a library or a database like PubMed, Web of Science, Scopus, or Google Scholar, you could search the compound’s name or CAS number. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If the compound is novel, it may be necessary to conduct original research to gather this information.
属性
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)9-4-3-5-10(6-9)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRCAUPZZJNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598206 | |
| Record name | 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |
CAS RN |
365427-24-3 | |
| Record name | 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)
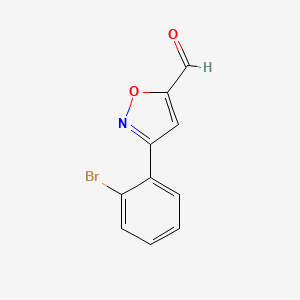
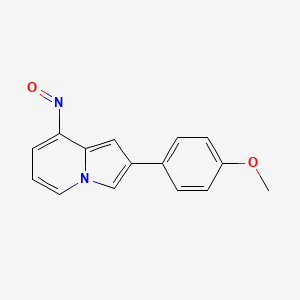
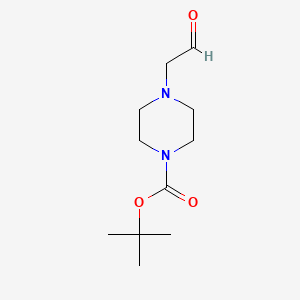
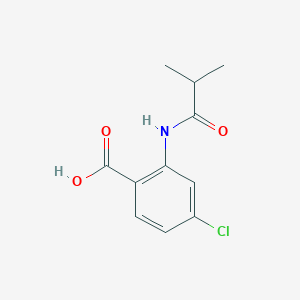
![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)
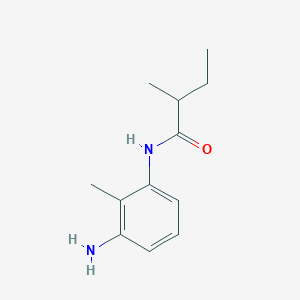
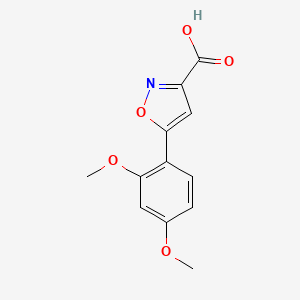
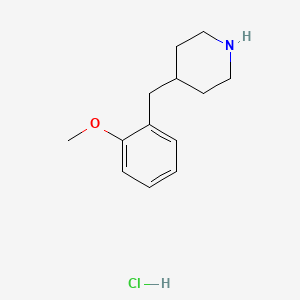
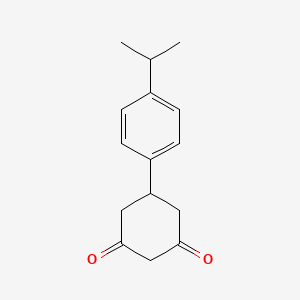
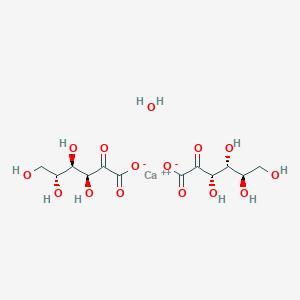
![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)
